
Hemorphin-7
概要
説明
Hemorphin-7 is a naturally occurring, endogenous opioid peptide derived from the β-chain of hemoglobin. It is part of the hemorphin family, which exhibits opioid-like activity and has been identified in various tissues and bodily fluids. This compound is known for its potential therapeutic effects, including analgesia, memory enhancement, and blood pressure regulation .
準備方法
Synthetic Routes and Reaction Conditions: Hemorphin-7 can be synthesized using solid-phase peptide synthesis (SPPS), specifically the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes deprotection, coupling, and cleavage steps to obtain the final peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to maintain consistency and efficacy of the peptide .
化学反応の分析
Types of Reactions: Hemorphin-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic potential .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Major Products Formed: The major products formed from these reactions include modified hemorphin 7 analogues with improved pharmacokinetic properties and enhanced therapeutic effects .
科学的研究の応用
Pain Management and Analgesic Properties
Hemorphin-7 exhibits notable analgesic properties, primarily through its interactions with opioid receptors. Recent studies have demonstrated that this compound binds effectively to the delta-opioid receptor (DOR), showing a strong affinity that suggests its potential use as a therapeutic agent for pain relief.
- Binding Affinity : In silico docking studies revealed that this compound has a high binding affinity for DOR, comparable to other opioid peptides. This interaction is crucial for its analgesic effects, as it modulates pain pathways in the central nervous system .
- Case Study : A study involving animal models indicated that administration of this compound significantly reduced pain responses in carrageenan-induced inflammation models. The results suggest that this compound could be developed into a novel analgesic treatment for chronic pain conditions .
Neuroprotective Effects
This compound has been implicated in neuroprotection, particularly in conditions associated with oxidative stress and neuroinflammation.
- Mechanism of Action : Research indicates that this compound can modulate inflammatory responses and protect neuronal cells from apoptosis. It enhances the expression of neuroprotective factors while reducing pro-inflammatory cytokines, which may be beneficial in neurodegenerative diseases .
- Clinical Relevance : Elevated levels of this compound have been observed in cerebrospinal fluid following cerebral hemorrhage, suggesting its role as a protective agent during neurological insults. This correlation highlights its potential as a biomarker for brain injury severity and recovery prognosis .
Biomarker for Sepsis and Shock
Recent investigations have identified this compound as a potential biomarker for sepsis and shock, conditions characterized by systemic inflammation and hemodynamic instability.
- Clinical Study Findings : A study assessing ICU patients found elevated levels of this compound associated with sepsis and shock. This suggests that measuring this compound levels could aid in diagnosing these critical conditions and monitoring treatment responses .
Cardiovascular Applications
This compound has also been studied in the context of cardiovascular health, particularly regarding its role in atherosclerosis and vascular remodeling.
- Pathophysiological Insights : Research indicates that this compound levels reflect hemoglobin proteolysis associated with abdominal aortic aneurysms. This relationship suggests that this compound could serve as a biomarker for cardiovascular diseases linked to hemoglobin breakdown .
Synthesis and Production
The production of this compound from hemoglobin has been explored as an environmentally friendly approach to peptide synthesis. Innovative methods involving microfluidic reactors allow for continuous extraction and processing of this peptide from food industry waste products.
Methodology | Description | Advantages |
---|---|---|
Microfluidic Reactor | Continuous extraction from bovine hemoglobin | Reduces solvent use, environmentally friendly |
Pepsin Hydrolysis | Enzymatic breakdown of hemoglobin | Efficient peptide release |
This sustainable approach not only provides a source of this compound but also addresses waste management issues within the food industry .
作用機序
Hemorphin-7 exerts its effects through multiple molecular targets and pathways:
Opioid Receptors: Binds to mu-opioid receptors (MOR) to produce analgesic effects.
Angiotensin-Converting Enzyme (ACE): Inhibits ACE activity, contributing to its antihypertensive properties.
Insulin-Regulated Aminopeptidase (IRAP): Interacts with IRAP, influencing cognitive functions and memory enhancement
類似化合物との比較
Hemorphin-7 is compared with other hemorphins and opioid peptides:
LVV-Hemorphin-7: A longer analogue with similar opioid activity but different receptor binding affinities.
VV-Hemorphin-7: A shorter analogue with distinct pharmacokinetic properties and therapeutic potential.
Endorphins and Enkephalins: Other endogenous opioid peptides with varying receptor specificities and physiological effects
This compound stands out due to its unique combination of opioid receptor binding, ACE inhibition, and IRAP interaction, making it a versatile compound with multiple therapeutic applications .
生物活性
Hemorphin-7, specifically LVV-hemorphin-7 (LVVYPWTQRF), is a neuropeptide derived from the cleavage of hemoglobin. It has garnered attention due to its diverse biological activities, particularly in the central nervous system (CNS) and cardiovascular system. This article synthesizes current research findings on the biological activity of this compound, highlighting its interactions with various receptors, physiological effects, and potential therapeutic applications.
1. Structural Characteristics and Binding Affinity
This compound consists of ten amino acids and exhibits high hydrophobicity, which contributes to its binding affinity for various receptors. Studies have shown that LVV-hemorphin-7 interacts with several G protein-coupled receptors (GPCRs), including:
- Angiotensin II Type 1 Receptor (AT1R)
- Angiotensin IV Receptor (AT4R)
- Opioid Receptors (MOR and DOR)
Table 1: Binding Affinity of LVV-Hemorphin-7 to Various Receptors
Receptor | Binding Affinity (kcal/mol) | Reference |
---|---|---|
AT1R | -187.9 ± 15.3 | |
AT4R | High affinity | |
MOR | -10.88 | |
DOR | Similar interaction pattern |
2.1 Analgesic Properties
This compound has shown significant analgesic effects through its action on opioid receptors. In vivo studies demonstrated that administration of LVV-hemorphin-7 resulted in reduced pain responses in animal models, highlighting its potential as an analgesic agent.
2.2 Cardiovascular Effects
Research indicates that LVV-hemorphin-7 can induce transient hypotension and modulate blood pressure. For instance, in spontaneously hypertensive rats, LVV-hemorphin-7 administration led to a notable decrease in blood pressure and heart rate, suggesting its role in cardiovascular regulation .
2.3 Cognitive Enhancement
LVV-hemorphin-7 has been implicated in memory enhancement via its interaction with the AT4 receptor (insulin-regulated aminopeptidase). Studies have shown that it can improve cognitive functions, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
The biological activity of this compound is mediated through several mechanisms:
3.1 Modulation of Receptor Activity
LVV-hemorphin-7 acts as a positive allosteric modulator for AT1R, enhancing the binding efficacy of Angiotensin II without altering maximum binding capacity . This modulation is crucial for understanding its role in cardiovascular signaling pathways.
3.2 Interaction with Opioid Receptors
The analgesic effects are primarily attributed to the activation of opioid receptors, where LVV-hemorphin-7 exhibits a high affinity for these sites, leading to pain relief through endogenous opioid pathways.
4. Clinical Implications and Case Studies
Recent studies have explored the potential clinical applications of this compound:
4.1 Sepsis and Shock Management
A study investigated the association between LVV-Hemorphin-7 levels and sepsis outcomes, suggesting that it may serve as a biomarker for sepsis diagnosis and prognosis . The findings indicated that elevated levels of LVV-Hemorphin-7 correlated with critical sepsis cases.
4.2 Neuroprotective Effects
In animal models of brain injury, LVV-Hemorphin-7 demonstrated neuroprotective effects by reducing inflammation and promoting neuronal survival . These findings open avenues for further research into its use in neurodegenerative diseases.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64N12O11/c1-27(62)41(46(69)57-36(19-20-40(51)64)43(66)56-35(13-7-21-54-49(52)53)42(65)59-38(48(71)72)24-28-9-3-2-4-10-28)60-44(67)37(25-30-26-55-34-12-6-5-11-32(30)34)58-45(68)39-14-8-22-61(39)47(70)33(50)23-29-15-17-31(63)18-16-29/h2-6,9-12,15-18,26-27,33,35-39,41,55,62-63H,7-8,13-14,19-25,50H2,1H3,(H2,51,64)(H,56,66)(H,57,69)(H,58,68)(H,59,65)(H,60,67)(H,71,72)(H4,52,53,54)/t27-,33+,35+,36+,37+,38+,39+,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVBIPSWDYNHN-JMJBHNTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152685-85-3 | |
Record name | Hemorphin 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152685853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。